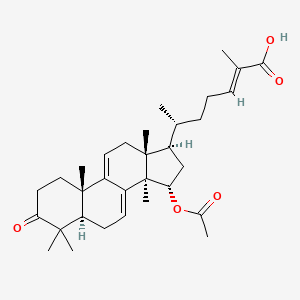

Ganoderic Acid T-Q

Description

This compound has been reported in Ganoderma lucidum with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVABUELIHJXLKP-JBOPJBCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164932 | |

| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112430-66-7 | |

| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112430-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Ganoderic Acids T-Q from Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a mushroom highly esteemed in traditional medicine, is a prolific source of structurally diverse and biologically active triterpenoids known as ganoderic acids. This technical guide focuses on a specific subset of these compounds, the Ganoderic Acid T-Q series, which have garnered significant interest for their potent bioactivities, including anti-HIV and cytotoxic effects. This document provides a comprehensive overview of their discovery, detailed protocols for their isolation and purification, quantitative data on their bioactivity, and insights into their mechanisms of action.

Discovery of Ganoderic Acids T-Q

The initial discovery of the majority of the this compound series, specifically T, U, V, W, X, Y, and Z, was a result of meticulous phytochemical investigation of the fruiting bodies of Ganoderma lucidum. Subsequent research also led to the isolation of Ganoderic Acids T, S, P, Q, and R from the mycelia of the fungus, highlighting that the production of these compounds can be source-dependent. These discoveries have paved the way for further exploration into their therapeutic potential.

Experimental Protocols

The isolation and purification of Ganoderic Acids T-Q involve multi-step extraction and chromatographic techniques. The following protocols are synthesized from published methodologies and provide a detailed guide for their replication.

Protocol 1: Isolation of Ganoderic Acids T, U, V, W, X, Y, and Z from Ganoderma lucidum Fruiting Bodies

This protocol is based on the pioneering work that first identified this series of compounds.

1. Extraction:

- Air-dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with methanol at room temperature.

- The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude methanol extract is suspended in water and partitioned successively with chloroform and then ethyl acetate.

- The acidic fraction is obtained by further partitioning the ethyl acetate layer against a sodium bicarbonate solution, followed by acidification and re-extraction with ethyl acetate.

3. Chromatographic Purification:

- Silica Gel Column Chromatography: The acidic fraction is applied to a silica gel column and eluted with a gradient of increasing polarity, typically a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

- Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

- Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield individual Ganoderic Acids (T, U, V, W, X, Y, and Z) is achieved using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient containing a small amount of acid (e.g., acetic acid or trifluoroacetic acid).

Protocol 2: Isolation of Ganoderic Acids T, S, P, Q, and R from Ganoderma lucidum Mycelia

This protocol is adapted from methodologies focused on the extraction from fungal mycelia.

1. Extraction:

- Dried and powdered Ganoderma lucidum mycelia are extracted with 95% ethanol by refluxing for 2 hours. The extraction is repeated, and the filtrates are combined.

- The solvent is removed under reduced pressure to obtain a crude ethanol extract.

2. Solvent Partitioning:

- The ethanol extract is suspended in water and partitioned with dichloromethane (CH₂Cl₂).

- The combined dichloromethane fraction is concentrated to yield a residue containing the crude triterpenoids.

3. Chromatographic Purification:

- Silica Gel Column Chromatography: The residue is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions are further purified by preparative HPLC on a C18 column with a methanol-0.05% trifluoroacetic acid (TFA) aqueous solution to isolate Ganoderic Acids T, S, P, Q, and R.

Data Presentation

The following tables summarize the available quantitative data for the this compound series.

Table 1: Yield and Purity of Selected Ganoderic Acids from Ganoderma lucidum Mycelia

| Compound | Yield from Crude Extract | Purity |

| Ganoderic Acid T | 25.7 mg from 300 mg | 97.8% |

| Ganoderic Acid S | 3.7 mg from 300 mg | 83.0% |

| Ganoderic Acid P | 9.67 mg/L (from culture) | N/A |

| Ganoderic Acid Q | 134.40 mg/L (from culture) | N/A |

| Ganoderic Acid R | 50.60 mg/L (from culture) | N/A |

N/A: Data not available in the reviewed literature.

Table 2: Bioactivity of this compound Series and Related Compounds

| Compound | Bioactivity | Cell Line / Target | IC₅₀ Value (µM) |

| Ganoderic Acid T | Cytotoxicity | 95-D (Lung Cancer) | N/A |

| Cytotoxicity (as derivative TLTO-A) | HeLa (Cervical Cancer) | < 25 | |

| Anti-HIV-1 Protease | HIV-1 Protease | > 100 | |

| Ganoderic Acid U | Anti-HIV-1 Protease | HIV-1 Protease | > 100 |

| Ganoderic Acid V | Anti-HIV-1 Protease | HIV-1 Protease | > 100 |

| Ganoderic Acid W | Anti-HIV-1 Protease | HIV-1 Protease | > 100 |

| Ganoderic Acid X | Anti-HIV-1 Protease | HIV-1 Protease | > 100 |

| Ganoderic Acid Y | Anti-HIV-1 Protease | HIV-1 Protease | > 100 |

| Ganoderic Acid Z | Anti-HIV-1 Protease | HIV-1 Protease | > 100 |

| Ganoderic Acid Q | Anti-HIV-1 Protease | HIV-1 Protease | 70 |

N/A: Specific IC₅₀ value not available, but activity was reported.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of Ganoderic Acids T-Q.

Signaling Pathway

Caption: Mitochondrial apoptosis pathway induced by Ganoderic Acid T.

Conclusion

The this compound series represents a promising class of natural products from Ganoderma lucidum with demonstrated anti-HIV and cytotoxic activities. The detailed protocols provided herein offer a foundation for researchers to isolate these compounds for further investigation. While the mechanism of action for most of these compounds remains to be fully elucidated, the pro-apoptotic pathway of Ganoderic Acid T highlights a potential avenue for cancer therapeutic development. Further research is warranted to explore the full therapeutic potential of each member of this series and to optimize their production and purification for clinical applications.

The Biological Activity of Ganoderic Acid T: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Note: This document focuses on Ganoderic Acid T (GA-T). No significant scientific literature was found for "Ganoderic Acid T-Q," suggesting a likely typographical error in the original topic.

Executive Summary

Ganoderic Acid T (GA-T), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current understanding of GA-T's bioactivity, with a focus on its anti-cancer properties. It details the cytotoxic and pro-apoptotic effects of GA-T on various cancer cell lines, outlines the key signaling pathways involved, and provides detailed experimental protocols for the key assays cited in the literature. The information is presented to support further research and development of GA-T as a potential therapeutic agent.

Core Biological Activities

The primary biological activities of Ganoderic Acid T revolve around its potent anti-cancer effects, which are mediated through several mechanisms:

-

Induction of Apoptosis: GA-T is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

-

Cell Cycle Arrest: GA-T has been shown to halt the proliferation of cancer cells by arresting the cell cycle at the G1 phase, preventing them from entering the DNA synthesis (S) phase.

-

Cytotoxicity: GA-T exhibits selective cytotoxicity towards a range of human carcinoma cell lines while being less toxic to normal human cells[1].

-

Anti-Metastatic and Anti-Invasive Properties: Research suggests that GA-T can inhibit the invasion and metastasis of cancer cells, key processes in the progression of cancer to more advanced stages.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological effects of Ganoderic Acid T.

Table 1: Cytotoxicity of Ganoderic Acid T

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| 95-D | Human Lung Carcinoma | 27.9 µg/mL | Not Specified |

Table 2: Effects of Ganoderic Acid T on Cell Cycle Distribution in HeLa Cells

| GA-T Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| 0 | 46.6 | Not Reported | Not Reported | |

| 2.5 | 51.7 | Not Reported | Not Reported | |

| 5.0 | 55.1 | Not Reported | Not Reported | |

| 10.0 | 58.4 | Not Reported | Not Reported |

Signaling Pathways

Ganoderic Acid T exerts its biological effects by modulating key cellular signaling pathways. The primary pathway elucidated for its pro-apoptotic activity is the mitochondria-mediated intrinsic apoptosis pathway.

Mitochondria-Mediated Apoptosis Pathway

GA-T initiates apoptosis in cancer cells through a signaling cascade that originates at the mitochondria. This pathway is characterized by the following key events:

-

Upregulation of p53 and Bax: Treatment with GA-T leads to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax[1].

-

Mitochondrial Membrane Depolarization: The increased Bax/Bcl-2 ratio leads to a reduction in the mitochondrial membrane potential (Δψm)[1].

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol[1].

-

Caspase-3 Activation: Cytosolic cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Notably, caspase-8 is not significantly activated, indicating the pathway is independent of the extrinsic death receptor pathway[1].

-

Apoptosis Execution: Activated caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Mitochondria-mediated apoptosis pathway induced by Ganoderic Acid T.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of Ganoderic Acid T.

Cell Culture

-

Cell Lines: Human highly metastatic lung cancer cell line (95-D) and other cell lines as required.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ganoderic Acid T (e.g., 0-100 µg/mL) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) should be included.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of GA-T that causes 50% inhibition of cell growth.

-

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Ganoderic Acid T for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with Ganoderic Acid T as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Treat cells with Ganoderic Acid T and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion and Future Directions

Ganoderic Acid T has emerged as a promising natural compound with potent anti-cancer properties. Its ability to induce mitochondria-mediated apoptosis and cause cell cycle arrest in cancer cells highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the mechanisms of action of GA-T and to explore its potential as a novel chemotherapeutic or chemopreventive agent.

Future research should focus on:

-

Determining the IC50 values of GA-T in a broader range of cancer cell lines.

-

Elucidating the upstream signaling events that lead to the activation of the p53 pathway by GA-T.

-

Investigating the in vivo efficacy and safety of GA-T in preclinical animal models of various cancers.

-

Exploring synergistic effects of GA-T in combination with existing chemotherapy drugs.

-

Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of GA-T.

References

Preliminary Investigation of Ganoderic Acid T-Q Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid T-Q (GA-T-Q), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of interest for its potential therapeutic applications. This document provides a preliminary investigation into the bioactivity of GA-T-Q, with a focus on its anti-cancer and microtubule-stabilizing properties. While research specifically on GA-T-Q is nascent, this guide synthesizes the available data and draws parallels from studies on closely related ganoderic acids to provide a comprehensive overview. This guide includes available quantitative data, detailed experimental protocols for key assays, and visual representations of implicated signaling pathways and experimental workflows to support further research and development.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive compounds, among which the ganoderic acids (GAs) are prominent.[1][2] GAs are highly oxidized triterpenoids known for a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[1][3] this compound, specifically, has been identified as a stimulator of tubulin polymerization, a mechanism of action shared by some successful anti-cancer drugs.[4] Furthermore, the broader family of ganoderic acids has been shown to modulate critical cellular processes such as cell cycle progression, apoptosis, and metastasis.[5][6] This technical guide aims to consolidate the current understanding of GA-T-Q's bioactivity, providing a foundational resource for researchers in oncology and drug discovery.

Bioactivity of this compound

Anti-Cancer Activity

Ganoderic Acid T has demonstrated significant anti-cancer potential, primarily through the inhibition of tumor invasion and metastasis.[7] Studies have shown that GA-T can suppress the proliferation of human colon carcinoma cells (HCT-116) and inhibit the migration of a highly metastatic human lung tumor cell line (95-D).[5][7] A key mechanism underlying these effects is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[5][7] This inhibitory action on MMPs is linked to the modulation of the NF-κB signaling pathway.[5]

Microtubule Stabilization

A notable bioactivity of this compound is its ability to stimulate tubulin polymerization.[4] Microtubules are dynamic polymers essential for cell structure, intracellular transport, and cell division. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. GA-T-Q's ability to promote the assembly of tubulin into stable microtubules suggests a potential mechanism for inducing mitotic arrest and apoptosis in cancer cells.[2]

Quantitative Data

Quantitative data on the bioactivity of this compound is limited. The available data, along with representative data from other ganoderic acids, are summarized below.

| Compound | Bioactivity | Cell Line / Target | IC50 / Effective Concentration | Reference |

| This compound | Cytotoxicity | Vero (African green monkey kidney cells) | > 98 μM | [4] |

| This compound | Tubulin Polymerization | In vitro assay | High activity (qualitative) | [2] |

| Ganoderic Acid T | Inhibition of Proliferation | HCT-116 (Human colon carcinoma) | Not specified | [7] |

| Ganoderic Acid A | Inhibition of Proliferation | HepG2 (Human hepatocellular carcinoma) | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | [1] |

| Ganoderic Acid A | Inhibition of Proliferation | SMMC7721 (Human hepatocellular carcinoma) | 158.9 µmol/l (24h), 139.4 µmol/l (48h) | [1] |

| Ganoderic Acid DM | 5α-reductase inhibition | In vitro assay | 10.6 μM | [8] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is a general method for assessing the effect of compounds on tubulin polymerization in vitro.

Materials:

-

Purified tubulin (from bovine brain, >99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP solution into a 96-well plate.

-

Add this compound to the wells at various final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration.

Materials:

-

Confluent monolayer of cancer cells (e.g., HCT-116 or 95-D) in a 6-well plate

-

Sterile 200 µL pipette tip

-

Culture medium with and without this compound

-

Microscope with a camera

Procedure:

-

Create a "scratch" in the confluent cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Capture images of the same field of view at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different time points to quantify cell migration.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to the extracellular matrix (ECM).

Materials:

-

96-well plate coated with an ECM protein (e.g., Matrigel or collagen)

-

Cancer cells (e.g., HCT-116)

-

Serum-free culture medium

-

This compound

-

Calcein-AM fluorescent dye

Procedure:

-

Pre-treat cancer cells with various concentrations of this compound for a specified time.

-

Label the pre-treated cells with Calcein-AM.

-

Seed the labeled cells onto the ECM-coated 96-well plate.

-

Incubate for 1-2 hours to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. A decrease in fluorescence indicates inhibition of cell adhesion.

Western Blot for MMP-2 and MMP-9 Expression

This protocol is used to determine the protein levels of MMP-2 and MMP-9.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against MMP-2, MMP-9, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities relative to the loading control.

Signaling Pathways and Experimental Workflows

Proposed NF-κB Signaling Pathway Inhibition by Ganoderic Acid T

The anti-invasive effects of Ganoderic Acid T are, in part, mediated through the inhibition of the NF-κB signaling pathway.[5] GA-T has been shown to inhibit the nuclear translocation of NF-κB and the degradation of its inhibitor, IκBα.[5] This leads to the downregulation of NF-κB target genes, including MMP-9, iNOS, and uPA.[5]

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Workflow for Investigating Anti-Metastatic Effects

The following workflow outlines a logical sequence of experiments to investigate the anti-metastatic potential of this compound.

Caption: Logical workflow for the investigation of anti-metastatic bioactivity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-cancer agents. Its demonstrated ability to stimulate tubulin polymerization and the established anti-invasive properties of the closely related Ganoderic Acid T highlight its therapeutic potential. However, to advance the understanding and potential clinical application of GA-T-Q, further research is imperative. Key future directions include:

-

Comprehensive Bioactivity Screening: A broader evaluation of GA-T-Q against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative IC50 values.

-

Mechanism of Action Elucidation: In-depth studies to confirm the specific molecular targets of GA-T-Q within the tubulin cytoskeleton and the NF-κB signaling pathway.

-

In Vivo Efficacy Studies: Evaluation of GA-T-Q's anti-tumor and anti-metastatic efficacy in relevant animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profile of GA-T-Q to determine its drug-like properties.

This preliminary guide serves as a starting point for these future investigations, providing the foundational knowledge and experimental frameworks necessary to unlock the full therapeutic potential of this compound.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academy.miloa.eu [academy.miloa.eu]

- 7. longdom.org [longdom.org]

- 8. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid T-Q: A Technical Whitepaper on its Role as a Tubulin Polymerization Stimulator

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current understanding of Ganoderic Acid T-Q as a tubulin polymerization stimulator. However, specific quantitative data and the detailed experimental protocol from the primary study by Kohno et al. (2017) identifying this activity were not accessible in full detail through available public databases. Therefore, the quantitative data presented is based on related compounds and the experimental protocols are generalized based on standard methodologies. The signaling pathways described are plausible downstream effects of microtubule stabilization and have not been experimentally confirmed specifically for this compound.

Introduction

This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This class of compounds has garnered significant interest in oncology research due to their diverse pharmacological activities, including potent anticancer effects. A key mechanism contributing to the therapeutic potential of certain Ganoderma triterpenoids is their interaction with the microtubule cytoskeleton.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape, making them a validated target for anticancer drug development.

This compound has been identified as a stimulator of tubulin polymerization, thereby acting as a microtubule-stabilizing agent.[1][2] This activity is of significant interest as it mimics the mechanism of action of successful chemotherapeutic drugs like paclitaxel. By promoting the assembly and stabilization of microtubules, this compound can disrupt the delicate balance of microtubule dynamics required for mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the available data on this compound's effects on tubulin polymerization, outlines relevant experimental methodologies, and explores potential downstream signaling consequences.

Quantitative Data on Tubulin Polymerization Activity

While the specific EC50 value and maximal polymerization level for this compound from the primary literature could not be obtained, the study by Kohno et al. (2017) identified it as one of the most potent stimulators of tubulin polymerization among the 24 Ganoderma triterpenoids tested.[1][2] For context and comparative purposes, the table below presents data for other microtubule-stabilizing agents.

| Compound | Class | Reported Activity | Reference |

| Paclitaxel | Taxane | Promotes tubulin polymerization with a stoichiometric binding ratio | [3] |

| Vinblastine | Vinca Alkaloid | Inhibits tubulin polymerization | [3] |

| Ganoderic Acid DM | Triterpenoid | Affects the assembly of tubulin polymers | [4] |

Note: This table is for illustrative purposes to show the types of quantitative data typically reported for microtubule-targeting agents. Specific values for this compound are not available in the public domain.

Experimental Protocols

A detailed experimental protocol for the in vitro tubulin polymerization assay as performed specifically for this compound is not publicly available. However, a generalized protocol based on standard methodologies is provided below.

In Vitro Tubulin Polymerization Assay (Generalized)

This assay measures the extent of tubulin polymerization in the presence of a test compound by monitoring the change in turbidity (light scattering) of the solution over time.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of paclitaxel in DMSO.

-

Prepare a working solution of GTP in General Tubulin Buffer.

-

-

Reaction Setup (on ice):

-

In a 96-well plate, add the test compounds (this compound at various concentrations), positive control (paclitaxel), and vehicle control (DMSO) to respective wells.

-

Add the tubulin solution to each well.

-

Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM and, if required, glycerol to a final concentration of 5-10%.

-

-

Measurement:

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance (turbidity) as a function of time.

-

The rate of polymerization and the maximum polymer mass can be determined from the kinetic curves.

-

Compare the curves of this compound-treated samples with the vehicle control and the positive control. An increase in the rate and/or extent of polymerization compared to the control indicates a stimulatory effect.

-

Generalized workflow for an in vitro tubulin polymerization assay.

Plausible Signaling Pathways and Cellular Consequences

The direct downstream signaling pathways specifically activated by this compound-induced tubulin polymerization have not yet been elucidated. However, based on the known consequences of microtubule stabilization by other agents, several pathways are likely to be affected.

Stabilization of microtubules leads to the disruption of mitotic spindle dynamics, which activates the spindle assembly checkpoint (SAC). Prolonged SAC activation can trigger a cascade of events leading to apoptosis. Key proteins involved in this process include Mad2 and BubR1, which inhibit the anaphase-promoting complex/cyclosome (APC/C), preventing the onset of anaphase and leading to mitotic arrest. If the arrest is sustained, it can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

Furthermore, the microtubule cytoskeleton plays a crucial role in various signaling pathways by acting as a scaffold for signaling proteins. Alterations in microtubule dynamics can therefore impact pathways such as the c-Jun N-terminal kinase (JNK) pathway and the NF-κB pathway, which are involved in stress responses, inflammation, and cell survival. For instance, some microtubule-disrupting agents have been shown to induce NF-κB activation.[5] Other ganoderic acids have been reported to influence signaling pathways including the TGF-β/Smad and MAPK pathways.[6]

Plausible downstream signaling of microtubule stabilization by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a defined mechanism of action as a tubulin polymerization stimulator. This activity places it in the esteemed class of microtubule-stabilizing agents, which have proven clinical utility in cancer therapy. While the initial identification of this activity is a crucial first step, further research is imperative to fully characterize its potential.

Future studies should focus on:

-

Quantitative Analysis: Determining the precise EC50 value and maximal efficacy of this compound in tubulin polymerization assays is essential for understanding its potency.

-

Cellular Effects: Investigating the effects of this compound on the microtubule network in various cancer cell lines, and its impact on cell cycle progression and apoptosis, will provide crucial insights into its cellular mechanism of action.

-

Signaling Pathways: Elucidating the specific downstream signaling pathways modulated by this compound-induced microtubule stabilization will help in identifying potential biomarkers for sensitivity and resistance, and may reveal opportunities for combination therapies.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

References

- 1. Tubulin polymerization-stimulating activity of Ganoderma triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderic Acids T-Q: A Technical Guide to Their Neuraminidase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuraminidase inhibitory activities of Ganoderic Acids T and Q, triterpenoids isolated from the medicinal mushroom Ganoderma lingzhi (formerly known as Ganoderma lucidum). This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying mechanisms and workflows for researchers in virology and drug discovery.

Core Findings

Ganoderic Acids T-Q and TR have been identified as potent inhibitors of neuraminidase (NA) from H5N1 and H1N1 influenza virus strains.[1][2][3] Structure-activity relationship studies suggest that the triterpenoid structure of these compounds is a promising scaffold for designing novel neuraminidase inhibitors.[1][2][3]

Quantitative Inhibitory Data

The inhibitory effects of Ganoderic Acid T-Q have been quantified against various influenza A neuraminidase subtypes. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| Compound | NA Subtype | IC50 (μM) |

| This compound | H1N1 | 5.6 ± 1.9 |

| This compound | H5N1 | 1.2 ± 1.0 |

| Ganoderic Acid TR | H1N1 | 4.6 ± 1.7 |

| Ganoderic Acid TR | H5N1 | 10.9 ± 6.4 |

Data sourced from Zhu, Q. et al. (2015).[4]

At a concentration of 200 μM, Ganoderic Acids T-Q and TR demonstrated significant inhibition ranging from 55.4% to 96.5% against a panel of different NA subtypes.[4] However, for the oseltamivir-resistant NA (H1N1, N295S), both compounds showed reduced, though still notable, inhibition of 50% or greater.[4] The lowest inhibitory activity was observed against the NA of the H7N9 influenza strain.[4]

Mechanism of Inhibition

Enzyme kinetics analysis has revealed that this compound exhibits a mixed-mode of inhibition on H5N1 neuraminidase.[4] This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, likely at an allosteric site, to inhibit the enzyme's activity.[4] The binding affinity of this compound is higher for the free neuraminidase (dissociation constant Kic = 6.76) than for the neuraminidase-substrate complex (dissociation constant Kiu = 17.39).[4]

In silico docking studies suggest that the inhibitory action of this compound involves critical interactions with amino acid residues Arg292 and/or Glu119 within the neuraminidase active site.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library.hci.edu.au [library.hci.edu.au]

- 4. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Ganoderic Acid T: A Technical Guide

An In-depth Examination of Its Mechanisms and Therapeutic Promise for Researchers and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities, particularly their potent anticancer properties. This technical guide focuses on the anticancer effects of Ganoderic Acid T (GA-T), a prominent member of this family. While the specific nomenclature "Ganoderic Acid T-Q" did not yield targeted results in a comprehensive literature search, this guide will provide an in-depth analysis of the well-documented Ganoderic Acid T, offering valuable insights for researchers, scientists, and drug development professionals. This document synthesizes current knowledge on GA-T's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in its anticancer activity.

Anticancer Mechanisms of Ganoderic Acid T

Ganoderic Acid T exhibits a multi-faceted approach to combating cancer, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

GA-T is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines, with a notable efficacy in highly metastatic lung cancer cells.[1][2] The apoptotic cascade initiated by GA-T is primarily mediated through the intrinsic mitochondrial pathway.[1][3] Key events in this process include:

-

Mitochondrial Dysfunction: GA-T treatment leads to a reduction in the mitochondrial membrane potential (Δψm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][3]

-

Modulation of Bcl-2 Family Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax while not significantly altering the levels of the anti-apoptotic protein Bcl-2. This shift in the Bcl-2/Bax ratio is a critical step in initiating mitochondrial-mediated apoptosis.[1][3]

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase, while caspase-8, which is associated with the extrinsic apoptotic pathway, remains largely unaffected.[1][3]

-

p53-Dependent Apoptosis: GA-T has been shown to increase the expression of the tumor suppressor protein p53, which plays a crucial role in the apoptotic process.[1][3][4]

Cell Cycle Arrest

In addition to inducing apoptosis, GA-T can halt the proliferation of cancer cells by arresting the cell cycle at the G1 phase.[1][2] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth.

Inhibition of Tumor Invasion and Metastasis

A critical aspect of GA-T's anticancer activity is its ability to inhibit tumor invasion and metastasis, which are the primary causes of cancer-related mortality.[3][5] The anti-metastatic effects of GA-T are mediated by:

-

Downregulation of Matrix Metalloproteinases (MMPs): GA-T suppresses the expression of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion.[3][5]

-

Inhibition of NF-κB Signaling: The downregulation of MMPs is achieved through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. GA-T prevents the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[5]

-

Modulation of Cell Adhesion and Migration: GA-T promotes the homotypic aggregation of cancer cells and inhibits their adhesion to the ECM, thereby reducing their migratory and invasive capabilities.[5]

Quantitative Data on the Anticancer Effects of Ganoderic Acids

The following tables summarize key quantitative data from various studies on the anticancer effects of Ganoderic Acid T and other related ganoderic acids.

Table 1: Cytotoxicity of Ganoderic Acids in Various Cancer Cell Lines

| Ganoderic Acid | Cell Line | Cancer Type | IC50 Value | Reference |

| Ganoderic Acid T | 95-D | Lung Carcinoma | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |

| Ganoderic Acid T | HCT-116 | Colon Carcinoma | Not explicitly stated, but inhibited proliferation | [5] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | ~75-100 µmol/l (for significant inhibition) | [6] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | ~75-100 µmol/l (for significant inhibition) | [6] |

| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not explicitly stated, but effective inhibition reported | [7] |

| Ganoderic Acid DM | MDA-MB-231 | Breast Cancer | Less effective than in MCF-7 cells | [7] |

| Ganoderic Acid (crude) | BEL7402 | Hepatoma | ~500 µg/ml (for ~70% inhibition) | [8] |

Table 2: Effects of Ganoderic Acids on Apoptosis and Cell Cycle

| Ganoderic Acid | Cell Line | Effect | Key Molecular Changes | Reference |

| Ganoderic Acid T | 95-D | Apoptosis Induction | Increased p53 and Bax, Cytochrome c release, Caspase-3 activation | [1] |

| Ganoderic Acid T | 95-D | G1 Cell Cycle Arrest | Not explicitly detailed | [1] |

| Ganoderic Acid A | HepG2, SMMC7721 | Apoptosis Induction | Increased cleaved caspase-3 | [6] |

| Ganoderic Acid A | HepG2, SMMC7721 | G0/G1 Cell Cycle Arrest | Decreased cyclin D1, Increased p21 | [6] |

| Ganoderic Acid DM | MCF-7 | Apoptosis Induction | DNA fragmentation, PARP cleavage, Decreased mitochondrial membrane potential | [7] |

| Ganoderic Acid DM | MCF-7 | G1 Cell Cycle Arrest | Decreased CDK2, CDK6, cyclin D1, p-Rb, c-Myc | [7] |

Table 3: In Vivo Anticancer Effects of Ganoderic Acid T

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Athymic mice with human solid tumor xenografts | Lung Carcinoma (likely) | GA-T | Suppressed tumor growth | [1][3] |

| Lewis Lung Carcinoma (LLC) model | Lung Carcinoma | GA-T | Suppressed tumor growth and metastasis, Down-regulated MMP-2 and MMP-9 mRNA | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anticancer properties of Ganoderic Acid T.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines such as 95-D (highly metastatic lung cancer), HCT-116 (colon carcinoma), and normal human cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay (Cell Viability): Cancer cells are seeded in 96-well plates and treated with various concentrations of GA-T for different time points. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

Trypan Blue Dye Exclusion Assay: This assay is used to differentiate between viable and non-viable cells. Cells are treated with GA-T, harvested, and stained with trypan blue. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to detect and quantify apoptosis. Cells treated with GA-T are harvested, washed, and stained with Annexin V-FITC and PI. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Mitochondrial Membrane Potential (Δψm) Measurement: The change in Δψm is assessed using fluorescent dyes like JC-1 or Rhodamine 123. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased Δψm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The shift in fluorescence is measured by flow cytometry or a fluorescence microscope.

-

Western Blot Analysis for Apoptosis-Related Proteins: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cytochrome c, cleaved caspase-3, PARP) and subsequently with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: GA-T treated cells are harvested, fixed in ethanol, and stained with a solution containing PI and RNase A. The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Invasion and Migration Assays

-

Transwell Invasion Assay: This assay uses a chamber with a porous membrane coated with Matrigel. Cancer cells are seeded in the upper chamber in serum-free medium, and the lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum). GA-T is added to the upper chamber. After incubation, non-invading cells on the upper surface of the membrane are removed, and the invaded cells on the lower surface are fixed, stained, and counted under a microscope.

-

Wound Healing Assay: A "wound" or scratch is created in a confluent monolayer of cancer cells. The cells are then treated with GA-T. The rate of wound closure is monitored and photographed at different time points to assess cell migration.

In Vivo Animal Studies

-

Xenograft Tumor Model: Athymic (nude) mice are subcutaneously injected with cancer cells. Once tumors are established, the mice are treated with GA-T (e.g., via intraperitoneal injection). Tumor volume is measured regularly. At the end of the experiment, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting).

-

Metastasis Model: A model such as the Lewis Lung Carcinoma (LLC) model can be used. LLC cells are injected into mice (e.g., C57BL/6). After a period of tumor growth, the primary tumor may be surgically removed, and the mice are monitored for the development of metastases in distant organs like the lungs. The effect of GA-T treatment on the number and size of metastatic nodules is evaluated.

Signaling Pathways Modulated by Ganoderic Acid T

The anticancer effects of Ganoderic Acid T are a result of its ability to modulate complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: Intrinsic apoptosis pathway induced by Ganoderic Acid T.

Caption: Inhibition of NF-κB signaling by Ganoderic Acid T to suppress metastasis.

Caption: General experimental workflow for evaluating the anticancer properties of Ganoderic Acid T.

Conclusion and Future Perspectives

Ganoderic Acid T has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic, anti-proliferative, and anti-metastatic activities in a variety of cancer models. Its ability to induce apoptosis through the mitochondrial pathway and inhibit invasion by targeting the NF-κB/MMP signaling cascade highlights its potential as a multi-targeted therapeutic. The data presented in this guide underscore the importance of continued research into this promising natural compound.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of GA-T in vivo.

-

Combination Therapies: Investigating the synergistic effects of GA-T with conventional chemotherapeutic agents to enhance efficacy and reduce side effects. For instance, Ganoderic Acid A has been shown to enhance the chemosensitivity of HepG2 cells to cisplatin by inhibiting the JAK-STAT3 signaling pathway.[9]

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of Ganoderic Acid T in human cancer patients.

-

Identification of More Specific Molecular Targets: Further studies are needed to elucidate the direct molecular targets of GA-T and to fully unravel the complexity of its mechanisms of action.

The exploration of Ganoderic Acid T and other related compounds from Ganoderma lucidum offers a promising avenue for the development of novel and effective cancer therapies. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this natural product into clinical applications.

References

- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]

- 5. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ganoderic acid produced from submerged culture of Ganoderma lucidum induces cell cycle arrest and cytotoxicity in human hepatoma cell line BEL7402 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ganoderic Acid T-Q in the Apoptosis of Lung Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Among these, Ganoderic Acid T-Q (GA T-Q) has demonstrated notable pro-apoptotic effects in lung cancer cells. This technical guide synthesizes the current understanding of GA T-Q's mechanism of action, focusing on its role in inducing apoptosis in lung cancer cells, the signaling pathways involved, and the experimental evidence supporting these findings. The information presented here is intended to provide a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Quantitative Data on the Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound and other related ganoderic acids on lung cancer cell lines have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of their potency and effectiveness.

| Compound | Cell Line | Assay | IC50 | Time | Citation |

| Ganoderic Acid T | 95-D (highly metastatic lung cancer) | MTT Assay | 27.9 µg/mL | Not Specified | [1] |

| Total Triterpenes from G. lucidum | A549 (non-small cell lung cancer) | MTT Assay | 24.63 µg/mL | 36 h | [2][3] |

Table 1: Cytotoxicity of Ganoderic Acids in Lung Cancer Cell Lines

| Compound | Cell Line | Concentration | Apoptosis Rate | Time | Citation |

| Ganoderic Acid T | 95-D | 50 µg/mL | 50% | 8 h | [1] |

Table 2: Apoptosis Induction by Ganoderic Acid T in Lung Cancer Cells

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in lung cancer cells primarily through the intrinsic, mitochondria-mediated pathway. This process is characterized by a cascade of molecular events that ultimately lead to programmed cell death.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. In the context of GA T-Q treatment, the key steps are as follows:

-

Upregulation of p53 and Bax: GA T-Q treatment leads to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in 95-D lung cancer cells.[4] The expression of the anti-apoptotic protein Bcl-2, however, does not show a significant change, resulting in a decreased Bcl-2/Bax ratio.[4]

-

Mitochondrial Dysfunction: The altered balance of pro- and anti-apoptotic proteins leads to a reduction in the mitochondrial membrane potential (Δψm).[4]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol.[4]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3.[4][5] GA T-Q has been shown to stimulate the activity of caspase-3, but not caspase-8, confirming the involvement of the intrinsic pathway.[4]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Caption: Signaling pathway of this compound-induced apoptosis in lung cancer cells.

Role of Other Ganoderic Acids in Lung Cancer Apoptosis

While this guide focuses on GA T-Q, it is noteworthy that other ganoderic acids also induce apoptosis in lung cancer cells, sometimes through distinct or overlapping pathways. For instance, Ganoderic Acid DM (GA-DM) has been shown to induce autophagic apoptosis in non-small cell lung cancer (NSCLC) cells (A549 and NCI-H460) by inhibiting the PI3K/Akt/mTOR signaling pathway .[6] This leads to decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax, as well as cleaved caspase-3 and cleaved PARP.[6]

Caption: Simplified pathway of Ganoderic Acid DM-induced autophagic apoptosis.

Detailed Experimental Protocols

The following section outlines the methodologies employed in the key experiments that have elucidated the pro-apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: GA T-Q is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Cells are treated with varying concentrations of GA T-Q for specified time periods (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects.

Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of GA T-Q and a vehicle control for the desired duration.

-

Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of GA T-Q that inhibits cell growth by 50%).

-

Apoptosis Analysis by Flow Cytometry

-

Principle: This technique uses fluorescently labeled Annexin V and a DNA stain like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with GA T-Q as described above.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Caption: General experimental workflow for investigating GA T-Q-induced apoptosis.

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Protocol:

-

Treat cells with GA T-Q and lyse them to extract total protein.

-

Determine the protein concentration using a method like the Bradford assay.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, caspase-3, cleaved caspase-3, GAPDH as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Conclusion and Future Directions

This compound exhibits significant pro-apoptotic activity in lung cancer cells, primarily by activating the intrinsic mitochondrial pathway. The upregulation of p53 and Bax, coupled with the subsequent mitochondrial dysfunction and caspase activation, underscores its potential as a chemotherapeutic agent. Further research is warranted to fully elucidate the upstream molecular targets of GA T-Q and to evaluate its efficacy and safety in preclinical and clinical settings. The investigation of combination therapies involving GA T-Q and conventional chemotherapy or radiotherapy could also open new avenues for the treatment of lung cancer. The detailed methodologies and signaling pathways presented in this guide provide a solid foundation for future research in this promising area of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Therapeutic Potential of Ganoderic Acid T-Q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid T-Q, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest for its therapeutic potential, particularly in oncology. Foundational research has identified its primary mechanism of action as a potent stimulator of tubulin polymerization, placing it in a class of microtubule-stabilizing agents. This technical guide synthesizes the core research on this compound, providing an in-depth overview of its primary mechanism, potential downstream cellular effects, and detailed experimental protocols for its investigation. While quantitative data for this compound remains limited in publicly accessible literature, this guide provides a framework for its continued study and development.

Core Mechanism of Action: Tubulin Polymerization

The principal therapeutic potential of this compound lies in its ability to stimulate the polymerization of tubulin into stable microtubules.[1] Microtubules are critical components of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell structure. By stabilizing microtubules, this compound disrupts the dynamic instability required for these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] This mechanism is analogous to the action of established chemotherapeutic agents like paclitaxel.

An in vitro study investigating a panel of twenty-four Ganoderma triterpenoids identified this compound as one of the most active compounds in promoting tubulin polymerization.[1] This finding underscores its potential as a microtubule-targeting anticancer agent.

Quantitative Data

Specific quantitative data for this compound, such as the half-maximal effective concentration (EC50) for tubulin polymerization or the half-maximal inhibitory concentration (IC50) against various cancer cell lines, are not extensively reported in the available scientific literature. For comparative purposes, this section presents data for other Ganoderic Acids where such information is available. It is important to note that these values are not directly transferable to this compound but provide a general context for the potency of this class of compounds.

Table 1: Cytotoxic Activity of Various Ganoderic Acids Against Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 | 24 | [2] |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 203.5 | 48 | [2] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 | 24 | [2] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 139.4 | 48 | [2] |

| This compound | - | - | Not Available | - | - |

Note: The absence of specific IC50 values for this compound in the literature highlights a key area for future research.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is a representative method for assessing the effect of this compound on tubulin polymerization, based on established methodologies.[1]

Objective: To quantify the ability of this compound to promote the assembly of tubulin into microtubules in a cell-free system.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

This compound

-

Paclitaxel (positive control)

-

Colchicine (negative control)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

96-well microplates

-

Spectrophotometer with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound, paclitaxel, and colchicine in General Tubulin Buffer.

-

On ice, prepare the tubulin polymerization reaction mixture containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v).

-

-

Assay Setup:

-

Add the diluted compounds (this compound, controls) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin polymerization reaction mixture to each well.

-

Finally, add the purified tubulin to each well to initiate the reaction. The final tubulin concentration should be in the range of 1-3 mg/mL.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Compare the polymerization rate and the maximum polymer mass in the presence of this compound to the positive and negative controls.

-

If concentration-dependent activity is observed, calculate the EC50 value for tubulin polymerization.

-

Workflow for the in vitro tubulin polymerization assay.

Hypothesized Signaling Pathways

Direct research into the specific signaling pathways modulated by this compound is limited. However, based on its primary mechanism as a microtubule-stabilizing agent and the known effects of other Ganoderic Acids, a hypothesized signaling cascade leading to apoptosis can be proposed.

Stabilization of microtubules by this compound is expected to disrupt the mitotic spindle, leading to mitotic arrest. This arrest can activate the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway. This pathway involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates. The general anticancer activities of other ganoderic acids often involve the modulation of key signaling pathways including the activation of caspases.[3]

References

An In-depth Technical Guide to the Chemical Structure of Ganoderic Acid T-Q

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, properties, and biological activity of Ganoderic Acid T-Q, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₃₂H₄₆O₅ and a molecular weight of 510.7 g/mol .[1] Its IUPAC name is (E)-6-(15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid. The structure features a tetracyclic lanostane core, characteristic of many bioactive compounds derived from Ganoderma species.

Key Structural Features:

-

Lanostane Skeleton: A tetracyclic triterpenoid framework.

-

Carbonyl Group: A ketone functional group at the C-3 position.

-

Acetoxy Group: An acetate ester at the C-15 position.

-

Unsaturated Carboxylic Acid Side Chain: An (E)-2-methylhept-2-enoic acid moiety attached at C-17.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₆O₅ | [1] |

| Molecular Weight | 510.7 g/mol | [1] |

| IUPAC Name | (E)-6-(15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid | |

| Appearance | White to off-white solid |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The [M+H]⁺ ion is observed at an m/z of 511.3.[1] The fragmentation pattern provides further structural information.

| Ion | m/z |

| [M+H]⁺ | 511.3 |

| Fragmentation Ions | 493.3, 451.3, 433.3, 399.3, 337.2, 311.2, 293.2 |

Table 1: Mass Spectrometry Data for this compound.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of a closely related compound, tentatively identified as Ganoderic Acid TQ 1, provides valuable insight into the carbon framework of the molecule. The chemical shifts are consistent with the proposed lanostane structure.

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 34.0 | 17 | 51.7 |

| 2 | 34.2 | 18 | 16.5 |

| 3 | 79.6 | 19 | 21.6 |

| 4 | 39.0 | 20 | 36.4 |

| 5 | 51.0 | 21 | 18.6 |

| 6 | 21.3 | 22 | 73.2 |

| 7 | 117.0 | 23 | 38.6 |

| 8 | 145.9 | 24 | 27.8 |

| 9 | 145.7 | 25 | 31.5 |

| 10 | 37.4 | 26 | 171.1 |

| 11 | 115.8 | 27 | 20.8 |

| 12 | 38.1 | 28 | 28.3 |

| 13 | 43.8 | 29 | 16.4 |

| 14 | 50.1 | 30 | 21.9 |

| 15 | 78.8 | Ac-C=O | 170.9 |

| 16 | 31.5 | Ac-CH₃ | 21.4 |

Table 2: ¹³C NMR Spectral Data for Ganoderic Acid TQ 1.[2]

Experimental Protocols

The isolation and purification of this compound from Ganoderma lucidum involve multi-step extraction and chromatographic techniques.

Extraction of Total Ganoderic Acids

This protocol outlines a general procedure for the extraction of the triterpenoid fraction from Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

The powdered Ganoderma lucidum is refluxed with 95% ethanol.[3]

-

The extraction is typically repeated multiple times to ensure maximum yield.[3]

-